molecular formula C16H17F2N3O2 B6988639 N-[(2,4-difluorophenyl)methyl]-2-piperidin-4-yl-1,3-oxazole-5-carboxamide

N-[(2,4-difluorophenyl)methyl]-2-piperidin-4-yl-1,3-oxazole-5-carboxamide

Cat. No.: B6988639
M. Wt: 321.32 g/mol
InChI Key: WXQRLRQVPVBODO-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-2-piperidin-4-yl-1,3-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an oxazole ring, and a difluorophenyl group, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-piperidin-4-yl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c17-12-2-1-11(13(18)7-12)8-20-15(22)14-9-21-16(23-14)10-3-5-19-6-4-10/h1-2,7,9-10,19H,3-6,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQRLRQVPVBODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(O2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-2-piperidin-4-yl-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]-2-piperidin-4-yl-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-2-piperidin-4-yl-1,3-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-2-piperidin-4-yl-1,3-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]-2-piperidin-4-yl-1,3-oxazole-5-carboxamide
  • N-[(2,5-difluorophenyl)methyl]-2-piperidin-4-yl-1,3-oxazole-5-carboxamide
  • N-[(2,6-difluorophenyl)methyl]-2-piperidin-4-yl-1,3-oxazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

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